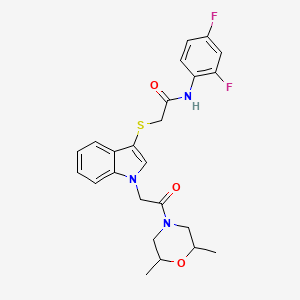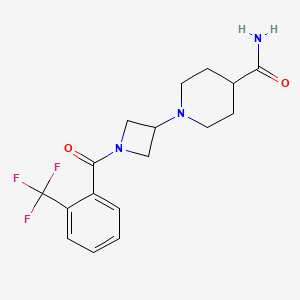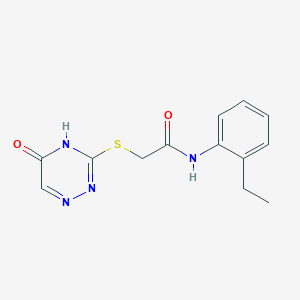![molecular formula C7H12ClN3 B2736914 Spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride CAS No. 2193066-71-4](/img/structure/B2736914.png)
Spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . The compound “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” is likely to have similar properties.
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” is likely to be similar to that of the 8-azabicyclo[3.2.1]octane scaffold . The exact structure would depend on the specific substituents and their positions on the scaffold.Chemical Reactions Analysis
The chemical reactions involving “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” would depend on the specific substituents and their positions on the scaffold. The 8-azabicyclo[3.2.1]octane scaffold is known to undergo a variety of chemical reactions, including enantioselective transformations .Applications De Recherche Scientifique
Chemical Synthesis and Modification
Spiro compounds, including those with a diazirine group such as Spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride, play a crucial role in synthetic chemistry. They serve as key intermediates in the synthesis of complex molecules. For instance, diazirines are known for their role in photochemistry, where they can act as photoactivatable crosslinkers due to their capacity to form highly reactive carbenes upon irradiation. This property is utilized in the synthesis of various spirocyclic and heterocyclic compounds. One example includes the synthesis of spiro heterocycles by exploiting ionic and cycloaddition reactions, where diazirines contribute to the formation of novel spiro frameworks with potential biological activity (Refouvelet et al., 1994).
Photophysical Properties
Diazirines are also studied for their photophysical properties. The spiro compounds containing diazirine units can undergo specific photochemical reactions leading to the generation of unique products, which are often difficult to achieve through other synthetic routes. For instance, the photolysis of certain spiro-diazirine compounds has been explored to understand the medium-dependent reaction outcomes, which can inform the design of light-responsive materials or molecular switches (Mlinarić-Majerski et al., 2000).
Biological Applications
While explicit references to the biological applications of this compound were not found, diazirines in general are of interest in the development of biologically active compounds. The ability to form covalent bonds with biological targets upon light activation makes diazirines valuable tools in drug discovery and bioconjugation. For example, certain spiro compounds have been evaluated for their anti-influenza activity, highlighting the potential of spirocyclic structures in medicinal chemistry (de la Cuesta et al., 1984).
Catalysis
Spiro compounds with diazirine groups have been utilized in catalysis, particularly as components of catalysts that promote the synthesis of other spirocyclic structures. The unique structural features of these compounds, including the presence of nitrogen atoms, can enhance the catalytic activity for various organic transformations. This is exemplified by studies on the synthesis of spiro-4H-pyrans, where diazirine-containing compounds act as catalysts to facilitate the formation of spirocyclic structures with high efficiency (Goli-Jolodar et al., 2016).
Mécanisme D'action
The mechanism of action of “Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride” is likely to be similar to that of the tropane alkaloids, given the similarity in their structures . Tropane alkaloids are known to interact with various biological targets, leading to a wide array of biological activities .
Safety and Hazards
Orientations Futures
Given the wide array of biological activities displayed by the tropane alkaloids, there is likely to be continued interest in the synthesis and study of compounds like "Spiro[8-azabicyclo[3.2.1]octane-3,3’-diazirine];hydrochloride" . Future research may focus on developing more efficient synthetic methods, studying the biological activities of these compounds, and
Propriétés
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-2-6-4-7(9-10-7)3-5(1)8-6;/h5-6,8H,1-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUMZOBZRBMHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)N=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[(2,4-Dichlorophenyl)methyl]-3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2736832.png)
![2-(Allylthio)-4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2736833.png)
![1-[5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one](/img/structure/B2736834.png)
![methyl 4-[({[1-(2-furylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl]thio}acetyl)amino]benzoate](/img/structure/B2736837.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2736838.png)



![4-[(4-Fluorophenyl)methyl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2736846.png)
![5-(4-chlorophenyl)-3-(thiophen-2-yl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2736847.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2736849.png)
![1,3-dinitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B2736852.png)

![6-(1-Benzofuran-2-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2736854.png)
